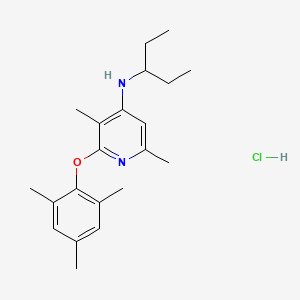

CP 376395 hydrochloride

Descripción

Propiedades

IUPAC Name |

3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O.ClH/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5;/h10-12,18H,8-9H2,1-7H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIOZDHQQNYISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058716 | |

| Record name | 4-Pyridinamine, N-(1-ethylpropyl)-3,6-dimethyl-2-(2,4,6-trimethylphenoxy)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013933-37-3 | |

| Record name | 4-Pyridinamine, N-(1-ethylpropyl)-3,6-dimethyl-2-(2,4,6-trimethylphenoxy)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of CP 376395 Hydrochloride as a CRF1 Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 376395 hydrochloride is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This receptor is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a pivotal role in the physiological response to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety and depression, making the CRF1 receptor a key therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of CP 376395, detailing its binding characteristics, functional effects, and the experimental methodologies used for its characterization.

Mechanism of Action: CRF1 Receptor Antagonism

CP 376395 exerts its pharmacological effects by binding to and inhibiting the CRF1 receptor. It is characterized as a potent, selective, and brain-penetrable antagonist.[1][2] Notably, CP 376395 binds to an allosteric site on the CRF1 receptor, meaning it interacts with a site distinct from the binding site of the endogenous CRF ligand.[3][4] This allosteric interaction prevents the conformational changes in the receptor that are necessary for signal transduction upon CRF binding, thereby blocking the downstream signaling cascade.[5]

CRF1 Receptor Signaling Pathway

The CRF1 receptor is a Class B G-protein coupled receptor (GPCR).[6] Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the receptor couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which modulates the expression of genes involved in the stress response.[7] By blocking this initial activation step, CP 376395 effectively attenuates the entire signaling cascade.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies.

In Vitro Binding Affinity and Functional Activity

| Parameter | Receptor | Value | Species | Assay Type | Reference |

| Ki | CRF1 | 12 nM | Human | Radioligand Binding | [1],[2],[3],[8] |

| Ki | CRF2 | >10,000 nM | Human | Radioligand Binding | [1],[2],[3],[8] |

| Apparent Ki | CRF1 | 12 nM | Human/Rat | Adenylate Cyclase | [1],[2] |

Table 1: In Vitro Pharmacological Profile of this compound.

In Vivo Efficacy

| Animal Model | Dosage (i.p.) | Effect | Reference |

| Male B6 Mice | 10 - 20 mg/kg | Attenuated water and food intake | [1],[2] |

| Male B6 Mice | 10 - 20 mg/kg | Increased sucrose (B13894) intake | [1],[2] |

| Male B6 Mice | 10 - 20 mg/kg | Attenuated ethanol (B145695) intake | [1],[2] |

| Rats | 20 mg/kg (in food) | Prevented chronic stress-induced behavioral changes | [9] |

Table 2: Summary of In Vivo Effects of CP 376395.

Experimental Protocols

The characterization of this compound relies on standardized in vitro and in vivo experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of CP 376395 for the CRF1 receptor.

Methodology:

-

Membrane Preparation:

-

Human CRF1 receptors are recombinantly expressed in a suitable cell line (e.g., CHO or HEK293 cells).

-

Cells are cultured to confluency, harvested, and then lysed in a hypotonic buffer.

-

The cell lysate is centrifuged to pellet the cell membranes containing the receptor. The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Competitive Binding:

-

A constant concentration of a radiolabeled ligand that binds to the CRF1 receptor (e.g., [125I]sauvagine) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (CP 376395) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known CRF1 ligand.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Adenylate Cyclase Assay

This assay measures the ability of a compound to inhibit the CRF-induced production of cAMP, providing a measure of its functional antagonist activity.

Objective: To determine the functional potency of CP 376395 as a CRF1 antagonist.

Methodology:

-

Cell Culture:

-

Cells expressing the CRF1 receptor (e.g., CHO-K1 or rat cerebral cortex tissue) are cultured and prepared.

-

-

Antagonist Pre-incubation:

-

Cells are pre-incubated with varying concentrations of CP 376395.

-

-

Agonist Stimulation:

-

A fixed concentration of a CRF1 agonist (e.g., ovine CRF) is added to stimulate the production of cAMP.

-

-

cAMP Measurement:

-

After a defined incubation period, the reaction is stopped, and the cells are lysed.

-

The intracellular concentration of cAMP is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based method.

-

-

Data Analysis:

-

The concentration of CP 376395 that inhibits 50% of the agonist-induced cAMP production (IC50) is determined. This value is often reported as the apparent Ki for functional antagonism.

-

Conclusion

This compound is a well-characterized CRF1 receptor antagonist with high potency and selectivity. Its mechanism of action involves allosteric inhibition of the CRF1 receptor, thereby blocking the Gs-protein-mediated signaling cascade that leads to cAMP production and the subsequent cellular stress response. The quantitative data from both in vitro and in vivo studies robustly support its profile as a specific CRF1 antagonist. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of CRF1 receptor antagonists as potential therapeutics for stress-related disorders.

References

- 1. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Binding kinetics redefine the antagonist pharmacology of the corticotropin-releasing factor type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of the CRF1 receptor influences the activity of antidepressant drugs in the forced swim test in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Corticotropin-releasing hormone receptor antagonists: framework design and synthesis guided by ligand conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Corticotrophin releasing factor receptor 1antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Binding Site of CP-376395 Hydrochloride on the Corticotropin-Releasing Factor 1 (CRF1) Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the allosteric binding site of the potent and selective CRF1 receptor antagonist, CP-376395 hydrochloride. CP-376395 has been a critical tool in understanding the role of the CRF1 receptor in stress-related disorders. This document details the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate the binding mechanism, offering a comprehensive resource for researchers in the field of GPCR pharmacology and drug development.

Introduction to CP-376395 and the CRF1 Receptor

The Corticotropin-Releasing Factor 1 (CRF1) receptor, a class B G-protein coupled receptor (GPCR), is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] Antagonism of the CRF1 receptor is a promising therapeutic strategy for stress-related disorders such as anxiety and depression.[2][3] CP-376395 is a non-peptide small molecule that acts as a potent and selective allosteric antagonist of the CRF1 receptor.[2][4] It does not compete with the endogenous peptide ligand for the orthosteric binding site but rather binds to a distinct, allosteric site within the transmembrane (TM) domain of the receptor.[5][6] This allosteric modulation inhibits receptor activation and subsequent downstream signaling.[5][7]

Quantitative Analysis of CP-376395 Binding and Function

The binding affinity and functional potency of CP-376395 have been characterized through various in vitro assays. The data presented below summarizes the key quantitative parameters of CP-376395's interaction with the CRF1 receptor.

| Parameter | Value | Receptor Type | Assay Type | Reference |

| Ki | 12 nM | Human CRF1 | Radioligand Binding Assay | [4] |

| Affinity | >10,000 nM | Human CRF2 | Radioligand Binding Assay | [4] |

| Functional Antagonism (apparent Ki) | 12 nM | Human CRF1 | Adenylate Cyclase Activity | [4] |

The Allosteric Binding Site of CP-376395

The precise location of the allosteric binding site for CP-376395 within the transmembrane domain of the CRF1 receptor has been elucidated through X-ray crystallography and molecular dynamics simulations. The crystal structure of the human CRF1 receptor in complex with CP-376395 (PDB ID: 4K5Y) revealed a deep binding pocket.[5][8]

Key Interacting Residues

Mutagenesis and structural studies have identified several key amino acid residues within the CRF1 receptor that are crucial for the binding of CP-376395. These residues form a complex network of interactions that stabilize the antagonist in its binding pocket.

| Interacting Residue | Location | Type of Interaction | Reference |

| Phe2033.44b | TM3 | Hydrophobic | [5] |

| Met2063.47b | TM3 | Steric Hindrance for Escape | [9] |

| His1993.40b | TM3 | Second Energy Barrier for Escape | [9] |

| Met2765.43b | TM5 | Selectivity vs. CRF2R | [5] |

| Leu2805.47b | TM5 | Hydrophobic | [5] |

| Asn2835.50b | TM5 | Hydrogen Bond, Key Interaction | [5][9] |

| Phe2845.51b | TM5 | Hydrophobic | [5] |

| Leu2875.54b | TM5 | Hydrophobic | [5] |

| Ile2905.57b | TM5 | Hydrophobic | [5] |

| Thr3166.42b | TM6 | Hydrophobic | [5] |

| Leu3196.45b | TM6 | Hydrophobic | [5] |

| Leu3206.46b | TM6 | Hydrophobic | [5] |

| Leu3236.49b | TM6 | Hydrophobic, Steric Hindrance for Escape | [5][9] |

| Gly3246.50b | TM6 | Hydrophobic | [5] |

| Tyr3276.53b | TM6 | Hydrophobic | [5] |

| Gln3557.49b | TM7 | Second Energy Barrier for Escape | [9] |

Superscripts refer to the Ballesteros-Weinstein numbering scheme for GPCRs.

Molecular Interactions

The binding of CP-376395 to the CRF1 receptor is primarily driven by hydrophobic interactions and a key hydrogen bond. The pyrimidine (B1678525) nitrogen of CP-376395 forms a hydrogen bond with the side chain of Asn2835.50b in TM5.[5] The aryloxy group of the ligand is situated within a hydrophobic pocket formed by residues from TM5 and TM6.[5] The exocyclic alkylamino moiety of CP-376395 also engages in hydrophobic interactions with residues in TM3, TM5, and TM6.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the allosteric binding of CP-376395 to the CRF1 receptor.

Radioligand Binding Assay

This protocol is adapted from general radioligand binding assay procedures and information from studies involving CRF1 receptor antagonists.

Objective: To determine the binding affinity (Ki) of CP-376395 for the CRF1 receptor.

Materials:

-

Membrane preparations from cells expressing the human CRF1 receptor.

-

[3H]CP-376395 (radioligand).

-

Unlabeled CP-376395 (competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CRF1 receptor.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of binding buffer or unlabeled CP-376395 at various concentrations.

-

50 µL of [3H]CP-376395 at a fixed concentration (typically at or below its Kd).

-

100 µL of CRF1 receptor-containing membrane preparation (protein concentration to be optimized).

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of unlabeled CP-376395 that inhibits 50% of the specific binding of [3H]CP-376395 (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Site-Directed Mutagenesis

This protocol outlines a general workflow for generating CRF1 receptor mutants to identify key binding residues for CP-376395.

Objective: To identify amino acid residues in the CRF1 receptor that are critical for CP-376395 binding.

Materials:

-

Plasmid DNA encoding the human CRF1 receptor.

-

Mutagenic primers containing the desired nucleotide changes.

-

High-fidelity DNA polymerase.

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

-

Mammalian cell line for expression (e.g., HEK293 or CHO cells).

-

Transfection reagent.

-

Cell culture reagents.

Procedure:

-

Primer Design: Design primers that introduce the desired amino acid substitution at the target site.

-

Mutagenesis PCR: Perform PCR using the CRF1 receptor plasmid as a template and the mutagenic primers to generate the mutated plasmid.

-

DpnI Digestion: Digest the PCR product with DpnI to remove the parental, non-mutated template DNA.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli for plasmid amplification.

-

Plasmid Purification and Sequencing: Isolate the plasmid DNA from the transformed bacteria and verify the desired mutation by DNA sequencing.

-

Transfection: Transfect the mutated CRF1 receptor plasmid into a suitable mammalian cell line.

-

Expression and Functional Characterization: After allowing for protein expression, prepare cell membranes and perform radioligand binding assays with [3H]CP-376395 to determine the binding affinity of the mutant receptor. A significant change in binding affinity compared to the wild-type receptor indicates that the mutated residue is important for CP-376395 binding.

CRF1 Receptor Expression and Purification for Structural Studies

This protocol is based on the methods described for the crystallization of the CRF1 receptor in complex with CP-376395.

Objective: To produce purified and stable CRF1 receptor-CP-376395 complex for structural studies.

Materials:

-

Baculovirus expression system (e.g., Spodoptera frugiperda (Sf9) or Trichoplusia ni (Tni) insect cells).

-

Recombinant baculovirus encoding a stabilized construct of the human CRF1 receptor (e.g., with a T4 lysozyme (B549824) fusion in an intracellular loop).

-

CP-376395.

-

Detergents for membrane protein solubilization (e.g., dodecyl-β-D-maltoside (DDM)).

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).

-

Size-exclusion chromatography column.

Procedure:

-

Protein Expression: Infect insect cells with the recombinant baculovirus and culture for a period to allow for receptor expression.

-

Membrane Preparation: Harvest the cells and prepare crude membranes by cell lysis and centrifugation.

-

Solubilization: Solubilize the membrane-bound receptor using a suitable detergent in the presence of CP-376395 to stabilize the receptor-ligand complex.

-

Affinity Chromatography: Purify the solubilized receptor-ligand complex using affinity chromatography based on an engineered tag (e.g., a polyhistidine tag).

-

Size-Exclusion Chromatography: Further purify the complex and assess its homogeneity using size-exclusion chromatography.

-

Concentration: Concentrate the purified protein to a level suitable for crystallization trials.

cAMP Functional Assay

This protocol outlines a method to assess the functional antagonism of CP-376395 on CRF1 receptor signaling.

Objective: To measure the ability of CP-376395 to inhibit CRF-stimulated cyclic AMP (cAMP) production.

Materials:

-

Cells stably expressing the human CRF1 receptor (e.g., CHO or HEK293 cells).

-

Corticotropin-releasing factor (CRF) or a related agonist.

-

CP-376395.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or other formats).

Procedure:

-

Cell Plating: Seed CRF1 receptor-expressing cells into a multi-well plate and allow them to adhere.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of CP-376395 for a defined period.

-

Agonist Stimulation: Add a fixed concentration of a CRF agonist (typically the EC50 or EC80 concentration) to the wells and incubate for a time sufficient to induce cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the concentration of CP-376395 to determine the IC50 value for the inhibition of agonist-stimulated cAMP production.

Visualizations of Pathways and Workflows

Signaling Pathway of CRF1 Receptor and Inhibition by CP-376395

Caption: CRF1 receptor signaling cascade and its allosteric inhibition by CP-376395.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of CP-376395 using a radioligand binding assay.

Logical Relationship of Mutagenesis Studies

Caption: Logical workflow for identifying key binding residues using site-directed mutagenesis.

Conclusion

CP-376395 hydrochloride serves as a cornerstone for understanding the allosteric modulation of the CRF1 receptor. The detailed characterization of its binding site, facilitated by a combination of structural biology, molecular modeling, and pharmacological assays, has provided invaluable insights into the mechanisms of CRF1 receptor antagonism. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further investigate the pharmacology of the CRF1 receptor and to design novel allosteric modulators for the treatment of stress-related disorders.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conformational thermostabilisation of corticotropin releasing factor receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decoding Corticotropin-Releasing Factor Receptor Type 1 Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Physicochemical Properties of CP-376395 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of CP-376395 hydrochloride, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. The information herein is intended to support research, development, and application of this compound in a scientific setting.

Core Physicochemical Data

A summary of the key physicochemical properties of CP-376395 hydrochloride is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 362.94 g/mol | |

| Molecular Formula | C₂₁H₃₀N₂O · HCl | |

| CAS Number | 1013933-37-3 | |

| Solubility | Water: Soluble to 50 mMDMSO: Soluble to 100 mM | |

| Purity | ≥98% | |

| Storage | Desiccate at room temperature. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These represent standard laboratory procedures and can be adapted for the specific analysis of CP-376395 hydrochloride.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is a critical parameter in drug development. The shake-flask method is a widely accepted technique for this determination.

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

-

Preparation: A surplus of CP-376395 hydrochloride is added to a sealed, clear container (e.g., a glass vial) containing a known volume of the desired solvent (e.g., water, DMSO, or a relevant buffer system).

-

Equilibration: The container is placed in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient period to ensure equilibrium is achieved (typically 24-72 hours).

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Filtration should be performed using a filter that does not interact with the compound.

-

Quantification: The concentration of CP-376395 hydrochloride in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Reporting: The solubility is reported in units of mg/mL or molarity (M).

An In-Depth Technical Guide to CP 376395 Hydrochloride: A Potent and Selective CRF1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP 376395 hydrochloride is a potent, selective, and orally active non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). With a CAS number of 1013933-37-3, this small molecule has been instrumental in preclinical research aimed at understanding the role of the CRF system in stress-related disorders, including anxiety and depression. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key in vitro and in vivo experimental data, and detailed experimental protocols.

Chemical and Physical Properties

This compound, with the chemical name 2-(mesityloxy)-3,6-dimethyl-N-(pentan-3-yl)pyridin-4-amine hydrochloride, possesses the following properties:

| Property | Value |

| CAS Number | 1013933-37-3[1][2] |

| Molecular Formula | C₂₁H₃₀N₂O·HCl[1][2] |

| Molecular Weight | 362.94 g/mol [1] |

| Purity | ≥98% (HPLC)[1][2] |

| Solubility | Soluble in water (up to 50 mM) and DMSO (up to 100 mM)[3] |

| Storage | Desiccate at room temperature[1][2] |

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective antagonist of the CRF1 receptor, binding at an allosteric site.[4][1][2] The CRF1 receptor is a Class B G-protein coupled receptor (GPCR) that plays a crucial role in the body's response to stress.

Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the CRF1 receptor primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), modulating gene expression related to the stress response.[5][6][7]

This compound, by binding to an allosteric site on the CRF1 receptor, prevents the conformational changes necessary for G-protein coupling and subsequent signaling, thereby antagonizing CRF-induced adenylyl cyclase activation and cAMP production.[8][9][10]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Activity

| Parameter | Receptor | Value | Assay Type | Reference |

| Ki | Human CRF1 | 12 nM | Radioligand Binding Assay | [1][9] |

| Ki | Human CRF2 | >10,000 nM | Radioligand Binding Assay | [1][9] |

| IC₅₀ | oCRF-stimulated adenylate cyclase | 12 nM (apparent Ki) | Functional Assay (rat cerebral cortex & human CRF1 receptors) | [8][9] |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Species | Dose Range | Effect | Reference |

| CRF-induced HPA axis activation | Rat | Not specified (i.v.) | Attenuation of ACTH and corticosterone (B1669441) release | [1] |

| Drinking-in-the-dark (Binge alcohol consumption) | Mouse | 10-20 mg/kg (i.p.) | Attenuates water and food intake, increases sucrose (B13894) intake, attenuates ethanol (B145695) intake | [8][9] |

| Elevated Plus Maze (Anxiety) | Rat | Not specified | Anxiolytic-like effects (inferred from CRF antagonism) | [11] |

| Forced Swim Test (Depression) | Rat/Mouse | Not specified | Antidepressant-like effects (inferred from CRF antagonism) | [12][13] |

Experimental Protocols

In Vitro CRF1 Receptor Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of compounds to the CRF1 receptor.

Materials:

-

Membranes from HEK293 cells stably expressing the human CRF1 receptor.[14][15]

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.

-

Non-specific binding control: 1 µM unlabeled CRF.

-

This compound stock solution in DMSO.

-

96-well filter plates (e.g., GF/C).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [¹²⁵I]Tyr⁰-sauvagine (final concentration ~0.1-0.2 nM), and 50 µL of the test compound dilution. For total binding, add 50 µL of binding buffer instead of the compound. For non-specific binding, add 50 µL of 1 µM unlabeled CRF.

-

Add 50 µL of CRF1 receptor-expressing cell membranes (5-10 µg of protein) to each well.

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value by non-linear regression analysis and convert it to a Ki value using the Cheng-Prusoff equation.

Functional Adenylate Cyclase (cAMP) Assay

This protocol describes a method to assess the functional antagonism of the CRF1 receptor by measuring changes in intracellular cAMP levels.

Materials:

-

HEK293 cells stably expressing the human CRF1 receptor.[5][17]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

CRF (ovine or human).

-

Forskolin (optional, for direct adenylyl cyclase stimulation).

-

This compound stock solution in DMSO.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Seed the CRF1-expressing HEK293 cells in a 96-well plate and grow to 80-90% confluency.[18]

-

On the day of the assay, replace the culture medium with assay buffer and pre-incubate with various concentrations of this compound for 30 minutes at 37°C.

-

Stimulate the cells with a sub-maximal concentration of CRF (e.g., EC₈₀) for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Generate dose-response curves for the inhibition of CRF-stimulated cAMP production by this compound and calculate the IC₅₀ value.

In Vivo Assessment of HPA Axis Activation

This protocol outlines a general procedure for evaluating the effect of this compound on the stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis in rodents.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

This compound formulation for in vivo administration (e.g., in a vehicle of DMSO, Tween 80, and saline).

-

CRF for intracerebroventricular (i.c.v.) or intravenous (i.v.) injection.

-

Anesthesia (if required for blood sampling).

-

Blood collection tubes with anticoagulant (e.g., EDTA).

-

Assay kits for measuring plasma ACTH and corticosterone (e.g., ELISA or RIA).

Procedure:

-

Acclimate the animals to the housing and handling conditions.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a specified time before the stressor.

-

Collect blood samples at various time points post-CRF administration (e.g., 15, 30, 60, and 120 minutes).

-

Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

-

Measure the plasma concentrations of ACTH and corticosterone using appropriate assay kits.

-

Analyze the data to determine the effect of this compound on the CRF-induced increase in ACTH and corticosterone levels.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the CRF1 receptor in the central nervous system and its implications in stress-related pathologies. Its high potency, selectivity, and oral bioavailability make it a suitable candidate for a wide range of preclinical studies. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for designing and conducting experiments with this important CRF1 receptor antagonist. Further research with this compound and similar compounds will continue to enhance our understanding of the complex neurobiology of stress and may pave the way for the development of novel therapeutics for anxiety, depression, and other stress-related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. 175140-00-8|2-(Mesityloxy)-3,6-dimethyl-N-(pentan-3-yl)pyridin-4-amine|BLD Pharm [bldpharm.com]

- 3. Synthesis, Binding Mode, and Antihyperglycemic Activity of Potent and Selective (5-Imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine Inhibitors of Glycogen Synthase Kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 125I-Tyro-sauvagine: a novel high affinity radioligand for the pharmacological and biochemical study of human corticotropin-releasing factor 2 alpha receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Anxiogenic and aversive effects of corticotropin releasing factor (CRF) in the bed nucleus of the stria terminalis in the rat: role of CRF receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antidepressant-like effects of mGluR1 and mGluR5 antagonists in the rat forced swim and the mouse tail suspension tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of single and combined gabapentin use in elevated plus maze and forced swimming tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of [125I]sauvagine binding to CRH2 receptors: membrane homogenate and autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. promegaconnections.com [promegaconnections.com]

- 19. Effect of angiotensin II on ACTH release in vivo: role of corticotropin-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of 3 day infusion of ACTH or CRF on the pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of CP 376395 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for CP 376395 hydrochloride, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist.

Core Compound Data

This compound is a non-peptide small molecule that has been instrumental in the study of the CRF system and its role in stress-related disorders.

| Property | Value |

| Molecular Formula | C₂₁H₃₁ClN₂O |

| Molecular Weight | 362.9 g/mol |

| Synonyms | CP-376395 HCl, 3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine;hydrochloride |

Mechanism of Action

This compound functions as a potent and selective antagonist of the CRF1 receptor. It exhibits high affinity for the CRF1 receptor, with Ki values typically around 12 nM, while showing significantly lower affinity for the CRF2 receptor (>10,000 nM), demonstrating its selectivity.

The primary mechanism of action for this compound is through allosteric modulation of the CRF1 receptor. It binds to a site on the receptor that is distinct from the binding site of the endogenous CRF peptide ligands. This allosteric binding inhibits the receptor's ability to undergo the conformational changes necessary for activation, even when the endogenous ligand is bound. This effectively blocks the downstream signaling cascades initiated by CRF1 receptor activation.

The CRF1 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including Gs, Gi, and Gq, leading to the activation of various intracellular signaling pathways. By preventing receptor activation, this compound inhibits these downstream effects, most notably the production of cyclic adenosine (B11128) monophosphate (cAMP) mediated by Gs-protein activation of adenylyl cyclase.

Signaling Pathways

The following diagrams illustrate the signaling pathway of the CRF1 receptor upon activation by its endogenous ligand, corticotropin-releasing factor (CRF), and the inhibitory effect of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

CRF1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CRF1 receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human CRF1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [¹²⁵I]-Sauvagine or another suitable CRF1 receptor radioligand.

-

Non-specific Binding Control: A high concentration of a known CRF1 receptor ligand (e.g., 1 µM unlabeled CRF).

-

Test Compound: this compound or other compounds to be tested.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well Filter Plates: Glass fiber filters pre-treated with 0.3% polyethyleneimine.

-

Scintillation Counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, radioligand (at a concentration close to its Kd, e.g., 0.1-0.2 nM), and either the test compound at various concentrations, the non-specific binding control, or buffer alone (for total binding).

-

Membrane Addition: Add the CRF1 receptor-containing membrane preparation to each well to initiate the binding reaction. The final protein concentration should be optimized for a sufficient signal-to-noise ratio.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the pre-treated glass fiber filter plates using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: After drying the filters, add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the ability of this compound to antagonize CRF-stimulated cAMP production in cells expressing the CRF1 receptor.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human CRF1 receptor.

-

Agonist: Corticotropin-releasing factor (CRF).

-

Antagonist: this compound.

-

Stimulation Buffer: HBSS or DMEM containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or fluorescence-based).

-

384-well White Assay Plates.

Procedure:

-

Cell Plating: Seed the CRF1-expressing cells into 384-well white assay plates and grow to near confluency.

-

Antagonist Pre-incubation: Remove the culture medium and add the stimulation buffer containing various concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation: Add CRF at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control.

-

Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the CRF-stimulated cAMP production.

In-Depth Technical Guide: Selectivity of CP-376395 Hydrochloride for CRF1 over CRF2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity of CP-376395 hydrochloride for the Corticotropin-Releasing Factor Receptor 1 (CRF1) over the Corticotropin-Releasing Factor Receptor 2 (CRF2). This document details the quantitative binding affinity, the experimental protocols used to determine this selectivity, and the relevant receptor signaling pathways.

Core Findings: High Selectivity of CP-376395 for CRF1

CP-376395 hydrochloride is a potent and highly selective antagonist of the CRF1 receptor.[1][2][3] Its selectivity is demonstrated by a significant difference in its binding affinity (Ki) for the two receptor subtypes.

Quantitative Data Summary

The binding affinity of CP-376395 hydrochloride for human CRF1 and CRF2 receptors is summarized in the table below. The data clearly illustrates the compound's profound selectivity for CRF1.

| Receptor Subtype | Ligand | Binding Affinity (Ki) |

| Human CRF1 | CP-376395 hydrochloride | 12 nM |

| Human CRF2 | CP-376395 hydrochloride | >10,000 nM |

This pronounced difference in binding affinity, with a Ki value for CRF1 that is over 800-fold lower than for CRF2, underscores the high selectivity of CP-376395 hydrochloride.

Experimental Protocols

The determination of the binding affinity and functional activity of CP-376395 hydrochloride at CRF receptors involves two primary experimental approaches: radioligand binding assays and functional adenylate cyclase assays.

Radioligand Binding Assay for CRF1 and CRF2

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of CP-376395 hydrochloride for the CRF1 and CRF2 receptors.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing either human CRF1 or human CRF2 receptors.

-

Radioligand: [¹²⁵I]-Sauvagine, a high-affinity peptide agonist for both CRF1 and CRF2 receptors.

-

Test Compound: CP-376395 hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CRF receptor agonist (e.g., 1 µM rat/human CRF).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.5% BSA, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with GF/C filters pre-soaked in 0.3% polyethyleneimine.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the receptor-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]-Sauvagine (typically at or below its Kd value), and varying concentrations of CP-376395 hydrochloride.

-

Incubation: Incubate the plates for 2 hours at room temperature with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the GF/C filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of CP-376395 hydrochloride that inhibits 50% of the specific binding of [¹²⁵I]-Sauvagine (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Adenylate Cyclase Assay

This assay measures the ability of an antagonist to block the agonist-induced activation of a Gs-coupled receptor, in this case, the CRF1 receptor, by measuring the production of cyclic AMP (cAMP).

Objective: To determine the functional antagonist activity of CP-376395 hydrochloride at the CRF1 receptor.

Materials:

-

Cell Line: HEK293 cells stably expressing the human CRF1 receptor.

-

Agonist: Ovine CRF (oCRF).

-

Antagonist: CP-376395 hydrochloride.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

-

Stimulation Buffer: A buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

Procedure:

-

Cell Culture: Plate the CRF1-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of CP-376395 hydrochloride for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of oCRF (typically the EC80 concentration to elicit a robust response) to the wells and incubate for a further period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

-

Data Analysis: The concentration of CP-376395 hydrochloride that inhibits 50% of the oCRF-stimulated cAMP production (IC50) is determined. This provides a measure of the functional antagonist potency of the compound.

Signaling Pathways and Experimental Workflow

CRF Receptor Signaling Pathways

Both CRF1 and CRF2 receptors are Class B G-protein coupled receptors (GPCRs).[4] Their primary signaling cascade involves coupling to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] However, evidence also suggests potential coupling to other G-proteins, such as Gq and Gi, which can activate alternative signaling pathways.

Caption: CRF1 Receptor Signaling Pathways

Caption: CRF2 Receptor Signaling Pathway

Experimental Workflow for Determining Receptor Selectivity

The logical flow of experiments to establish the selectivity of a compound like CP-376395 hydrochloride is depicted below.

Caption: Experimental Workflow

References

- 1. Emerging role of alternative splicing of CRF1 receptor in CRF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure insights into selective coupling of G protein subtypes by a class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

CP 376395 Hydrochloride: A Technical Guide for Investigating the Hypothalamic-Pituitary-Adrenal (HPA) Axis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CP 376395 hydrochloride, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, as a research tool for the investigation of the hypothalamic-pituitary-adrenal (HPA) axis. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of signaling pathways and experimental workflows.

Introduction to this compound and the HPA Axis

The hypothalamic-pituitary-adrenal (HPA) axis is a crucial neuroendocrine system that regulates the body's response to stress. Dysregulation of the HPA axis is implicated in a variety of stress-related disorders, including anxiety, depression, and post-traumatic stress disorder. Corticotropin-releasing factor (CRF) is the primary initiator of the HPA axis cascade. When released from the hypothalamus, CRF binds to the CRF1 receptor in the anterior pituitary, triggering the release of adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal cortex to produce and release glucocorticoids, such as cortisol in humans and corticosterone (B1669441) in rodents.

This compound is a small molecule, non-peptide antagonist that selectively binds to and inhibits the CRF1 receptor.[1][2][3] Its ability to penetrate the brain and its high affinity for the CRF1 receptor make it a valuable tool for dissecting the role of the CRF system in HPA axis function and in the pathophysiology of stress-related disorders.

Quantitative Data

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity for the CRF1 receptor.

| Parameter | Value | Species/System | Reference |

| Ki for CRF1 Receptor | 12 nM | Human | [2][3][4] |

| Ki for CRF2 Receptor | >10000 nM | Human | [2][3][4] |

| In Vivo Efficacy | Attenuates H2O and food intake | Male B6 mice | [4] |

| Dosage (In Vivo) | 10-20 mg/kg (i.p.) | Male B6 mice | [4] |

Mechanism of Action: CRF1 Receptor Antagonism

This compound exerts its effects by acting as a negative allosteric modulator of the CRF1 receptor.[3] It binds to a site on the receptor distinct from the CRF binding site, thereby preventing the conformational changes necessary for receptor activation upon CRF binding. This blockade of CRF1 receptor signaling in the anterior pituitary leads to a reduction in ACTH secretion and, consequently, a dampening of the downstream stress-induced release of glucocorticoids.

Caption: Signaling pathway of the HPA axis and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate the HPA axis.

Assessment of Basal and Stress-Induced Corticosterone Levels

This protocol is designed to evaluate the effect of this compound on both basal and stress-induced HPA axis activity by measuring plasma corticosterone levels in rodents.

Materials:

-

This compound

-

Vehicle solution (e.g., 5% DMSO, 5% Cremophor in saline)

-

Male B6 mice (or other appropriate rodent model)

-

Restraint stress device

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

Corticosterone ELISA kit or RIA kit

Procedure:

-

Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment. Handle animals daily to minimize handling-induced stress.

-

Drug Administration:

-

Prepare a solution of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 10 mL/kg injection volume).

-

Administer this compound (e.g., 10-20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

-

Basal Blood Collection: At a specific time point post-injection (e.g., 60 minutes), collect a blood sample from the tail vein or other appropriate site to measure basal corticosterone levels.

-

Stress Induction: Immediately following the basal blood draw, subject the animals to a stressor, such as 30 minutes of restraint stress.

-

Stress-Induced Blood Collection: Immediately after the stress period, collect a second blood sample to measure stress-induced corticosterone levels.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Corticosterone Measurement: Analyze the plasma samples for corticosterone concentration using a commercially available ELISA or RIA kit, following the manufacturer's instructions.

-

Data Analysis: Compare the corticosterone levels between the vehicle-treated and this compound-treated groups for both basal and stress conditions using appropriate statistical tests (e.g., t-test or ANOVA).

References

In Vitro Characterization of CP-376395 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-376395 hydrochloride is a potent and selective non-peptidic antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF1 receptor, a class B G-protein coupled receptor, is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the physiological response to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. This document provides a detailed overview of the initial in vitro characterization of CP-376395 hydrochloride, summarizing its binding affinity and functional antagonism at the CRF1 receptor. The experimental protocols for the key assays are also detailed to enable replication and further investigation.

Quantitative Pharmacological Data

The in vitro pharmacological profile of CP-376395 hydrochloride is characterized by its high affinity and selectivity for the human CRF1 receptor. The key quantitative parameters are summarized in the table below.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | Human CRF1 | 12 nM | [1][2][3][4] |

| Human CRF2 | >10,000 nM | [1][2][3][4] | |

| Functional Antagonism (apparent Ki) | Human CRF1 (oCRF-stimulated adenylate cyclase activity) | 12 nM | [1][5] |

| Selectivity | CRF1 vs. CRF2 | >800-fold | [Calculated from Ki values] |

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize CP-376395 hydrochloride.

Radioligand Binding Assay for CRF1 and CRF2 Receptors

This assay determines the binding affinity (Ki) of CP-376395 hydrochloride for the CRF1 and CRF2 receptors through competitive displacement of a radiolabeled ligand.

1. Materials:

- Cell Membranes: Membranes prepared from a stable cell line expressing either human CRF1 or CRF2 receptors (e.g., HEK293 cells).

- Radioligand: A suitable high-affinity radioligand for CRF receptors, such as [125I]Tyr0-Sauvagine or [3H]-Antalarmin.

- CP-376395 Hydrochloride: Stock solution of known concentration.

- Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.

- Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 antagonist (e.g., 1 µM Antalarmin).

- Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).

- Scintillation Counter: For quantifying radioactivity.

2. Procedure:

- Membrane Preparation:

- Culture cells expressing the target receptor to a high density.

- Harvest cells and homogenize in ice-cold lysis buffer.

- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

- Centrifuge the supernatant at high speed to pellet the membranes.

- Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 10-20 µ g/well .

- Assay Setup:

- In a 96-well plate, add the following to each well in triplicate:

- Assay Buffer

- Cell membranes (10-20 µg protein)

- Radioligand (at a concentration close to its Kd)

- Increasing concentrations of CP-376395 hydrochloride (e.g., 0.1 nM to 10 µM) or vehicle for total binding, or the non-specific binding control.

- Incubation:

- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

- Filtration:

- Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

- Quantification:

- Place the filters in scintillation vials with scintillation fluid.

- Measure the radioactivity in each vial using a scintillation counter.

- Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the CP-376395 hydrochloride concentration.

- Determine the IC50 value (the concentration of CP-376395 that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay: CRF-Stimulated Adenylate Cyclase Activity

This assay measures the ability of CP-376395 hydrochloride to inhibit the CRF-induced production of cyclic AMP (cAMP), a key second messenger in the CRF1 receptor signaling pathway.

1. Materials:

- Cells: A stable cell line expressing the human CRF1 receptor (e.g., HEK293 cells).

- CRF Agonist: Ovine CRF (oCRF) or human CRF.

- CP-376395 Hydrochloride: Stock solution of known concentration.

- Assay Medium: e.g., DMEM containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

- cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA or HTRF-based).

2. Procedure:

- Cell Plating:

- Seed the CRF1-expressing cells into a 96-well plate and allow them to adhere overnight.

- Pre-incubation with Antagonist:

- Wash the cells with assay medium.

- Pre-incubate the cells with increasing concentrations of CP-376395 hydrochloride or vehicle for a defined period (e.g., 30 minutes).

- Agonist Stimulation:

- Add a fixed concentration of the CRF agonist (e.g., oCRF at its EC80 concentration) to the wells.

- Incubate for a further period (e.g., 30 minutes) to allow for cAMP production.

- Cell Lysis and cAMP Quantification:

- Lyse the cells according to the cAMP assay kit protocol.

- Measure the intracellular cAMP concentration using the chosen assay method.

- Data Analysis:

- Plot the cAMP concentration against the logarithm of the CP-376395 hydrochloride concentration.

- Determine the IC50 value from the resulting dose-response curve.

- Calculate the apparent Ki value using the Cheng-Prusoff equation or a similar pharmacological model for functional antagonism.

Visualizations

Signaling Pathway of CRF1 Receptor and Antagonism by CP-376395

Caption: CRF1 receptor signaling cascade and the inhibitory action of CP-376395.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of CP-376395.

Experimental Workflow for Adenylate Cyclase Functional Assay

Caption: Workflow for assessing the functional antagonism of CP-376395.

References

- 1. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with CP 376395 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 376395 hydrochloride is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3] As a brain-penetrable and orally active compound, it serves as a valuable tool for investigating the role of the CRF1 system in stress-related disorders, including anxiety, depression, and substance abuse.[1][2][3] These application notes provide detailed protocols for in vivo experiments designed to characterize the pharmacological effects of this compound.

Mechanism of Action:

This compound exerts its effects by binding to and inhibiting the CRF1 receptor, thereby blocking the actions of its endogenous ligands, corticotropin-releasing factor (CRF) and urocortins. The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, the central neuroendocrine system that mediates the body's response to stress. By antagonizing the CRF1 receptor, CP 376395 can attenuate the physiological and behavioral consequences of stress.

Data Presentation

Physicochemical and In Vitro Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₀N₂O・HCl | |

| Molecular Weight | 362.94 g/mol | |

| CRF1 Receptor Binding Affinity (Ki) | 12 nM | [1][2][3] |

| CRF2 Receptor Binding Affinity (Ki) | >10000 nM | [1][2][3] |

| Solubility | Soluble to 50 mM in water and 100 mM in DMSO |

In Vivo Experimental Parameters

| Parameter | Description | Reference |

| Animal Model | Male B6 mice | [1][4] |

| Dosage Range | 10-20 mg/kg | [1][4] |

| Route of Administration | Intraperitoneal (i.p.) injection | [1][4] |

| Vehicle for Injection | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [4] |

Pharmacokinetic and Toxicological Profile (Rodents)

| Parameter | Value | Reference |

| Oral Bioavailability | Orally active, specific bioavailability data not available. | [1][2] |

| Cmax | Data not available. | |

| Half-life (t1/2) | Data not available. | |

| LD50 | Data not available. |

Experimental Protocols

Evaluation of this compound in a Model of Binge-Like Alcohol Consumption ("Drinking-in-the-Dark")

This protocol is designed to assess the effect of this compound on voluntary ethanol (B145695) consumption in mice.

Materials:

-

This compound

-

Vehicle solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

20% (v/v) ethanol solution in tap water

-

Male C57BL/6J mice

-

Standard mouse housing with individual cages

-

Drinking bottles with sipper tubes

Procedure:

-

Animal Habituation: House mice individually for at least one week before the start of the experiment. Maintain a 12:12 hour light/dark cycle.

-

"Drinking-in-the-Dark" Paradigm:

-

Three hours into the dark cycle, replace the water bottle with a bottle containing a 20% ethanol solution.

-

Allow access to the ethanol solution for 2 hours for the first three days of the paradigm.

-

On the fourth day, extend the access period to 4 hours.

-

-

Drug Administration:

-

On the fourth day of the paradigm, 30 minutes before the introduction of the ethanol solution, administer this compound (10 or 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

-

Data Collection:

-

At the end of the 4-hour access period, measure the volume of ethanol solution consumed.

-

Calculate the ethanol intake in g/kg of body weight.

-

Also, measure water and food consumption during the session.

-

-

Data Analysis: Compare the ethanol, water, and food intake between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Assessment of Anxiolytic-Like Effects using the Elevated Plus-Maze (EPM) Test

This protocol outlines a procedure to evaluate the potential anxiolytic effects of this compound.

Materials:

-

This compound

-

Vehicle solution

-

Elevated plus-maze apparatus

-

Video tracking software

-

Male mice or rats

Procedure:

-

Animal Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer this compound (e.g., 10-20 mg/kg, i.p.) or vehicle 30 minutes before the EPM test.

-

EPM Test:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze freely for 5-10 minutes.

-

Record the session using a video camera positioned above the maze.

-

-

Data Collection:

-

Using video tracking software, quantify the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled.

-

-

-

Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms in the drug-treated group compared to the vehicle group. Total distance traveled can be used as a measure of general locomotor activity.

Investigation of Effects on Locomotor Activity and Anxiety-Like Behavior in the Open-Field Test

This protocol is used to assess the impact of this compound on general locomotor activity and anxiety-related exploratory behavior.

Materials:

-

This compound

-

Vehicle solution

-

Open-field arena

-

Video tracking software

-

Male mice or rats

Procedure:

-

Animal Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes prior to the test.

-

Drug Administration: Administer this compound (e.g., 10-20 mg/kg, i.p.) or vehicle 30 minutes before placing the animal in the open-field arena.

-

Open-Field Test:

-

Gently place the animal in the center of the open-field arena.

-

Allow the animal to explore the arena for a predetermined period (e.g., 10-30 minutes).

-

Record the session with an overhead video camera.

-

-

Data Collection:

-

Analyze the video recording to measure:

-

Total distance traveled.

-

Time spent in the center of the arena.

-

Time spent in the periphery of the arena.

-

Number of entries into the center zone.

-

Rearing frequency.

-

-

-

Data Analysis: A decrease in the total distance traveled may indicate sedative effects. An increase in the time spent in the center of the arena is indicative of an anxiolytic-like effect.

Suggested Protocol for Examining the Effect on HPA Axis Activation

This protocol provides a framework for investigating the ability of this compound to attenuate a stress-induced increase in HPA axis hormones.

Materials:

-

This compound

-

Vehicle solution

-

Corticotropin-Releasing Factor (CRF) or a stressor (e.g., restraint stress)

-

Blood collection supplies (e.g., microcentrifuge tubes with EDTA)

-

Corticosterone (B1669441) and/or ACTH ELISA kits

-

Male mice or rats

Procedure:

-

Animal Habituation: Acclimate animals to the experimental conditions.

-

Drug Administration: Administer this compound (e.g., 10-20 mg/kg, i.p.) or vehicle. The timing of administration should be determined based on the expected time to peak plasma concentration (if known) or typically 30-60 minutes before the stressor.

-

HPA Axis Stimulation:

-

CRF Challenge: Administer a submaximal dose of CRF (intraperitoneally or intracerebroventricularly) to stimulate the HPA axis.

-

Stress Challenge: Subject the animals to a standardized stressor, such as 30 minutes of restraint stress.

-

-

Blood Sampling:

-

At the time of expected peak corticosterone/ACTH response (e.g., 15-30 minutes after CRF injection or at the end of the restraint period), collect a blood sample via a suitable method (e.g., tail-nick, retro-orbital, or terminal cardiac puncture).

-

Collect a baseline blood sample from a separate group of animals not subjected to the stressor.

-

-

Hormone Measurement:

-

Centrifuge the blood samples to separate the plasma.

-

Measure plasma corticosterone and/or ACTH concentrations using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Compare the hormone levels between the different treatment groups (Vehicle + No Stress, Vehicle + Stress, CP 376395 + Stress) to determine if the compound attenuates the stress-induced rise in HPA axis hormones.

Visualizations

Signaling Pathway of CRF1 Receptor

Caption: Simplified signaling pathway of the CRF1 receptor and the antagonistic action of this compound.

Experimental Workflow for the "Drinking-in-the-Dark" Model

Caption: Experimental workflow for the "Drinking-in-the-Dark" protocol.

Experimental Workflow for the Elevated Plus-Maze Test

Caption: Experimental workflow for the Elevated Plus-Maze test.

References

Application Notes and Protocols for Intraperitoneal Administration of CP 376395 Hydrochloride in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 376395 hydrochloride is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in mediating physiological and behavioral responses to stress. Antagonism of this receptor is a significant area of research for the development of treatments for anxiety, depression, and other stress-related disorders.[1][4][5] Intraperitoneal (IP) administration in mouse models is a common and effective route for preclinical evaluation of compounds like this compound. This document provides detailed application notes and protocols for its use in mice.

Mechanism of Action

This compound is a non-peptide small molecule that acts as a potent and selective antagonist at the CRF1 receptor. It has been shown to have a high affinity for the CRF1 receptor with a Ki value of 12 nM, while exhibiting significantly lower affinity for the CRF2 receptor (>10000 nM).[2] By blocking the CRF1 receptor, this compound inhibits the downstream signaling cascade initiated by the binding of corticotropin-releasing factor (CRF). This antagonism effectively attenuates the physiological responses to stress, including the release of adrenocorticotropic hormone (ACTH) from the pituitary gland and subsequent corticosterone (B1669441) production from the adrenal glands.

Quantitative Data Summary

The following tables summarize key in vitro binding affinities and reported in vivo dosages for this compound and a similar CRF1 receptor antagonist administered intraperitoneally in mice.

Table 1: In Vitro Receptor Binding Affinity of CP 376395

| Receptor | Ki (nM) |

| CRF1 | 12[2] |

| CRF2 | >10000[2] |

Table 2: Reported Intraperitoneal Dosages of CRF1 Receptor Antagonists in Mice

| Compound | Dose (mg/kg) | Mouse Strain | Observed Effects | Reference |

| CP 376395 | 10-20 | Male B6 | Attenuated water and food intake, increased sucrose (B13894) intake, and attenuated EtOH intake.[1][3] | Giardino WJ, et al. (2013) |

| CP-154,526 | 5, 10, 20 | Male DBA/2J | Blocked the expression of ethanol-induced locomotor sensitization at 10 and 20 mg/kg.[6] | Finn DA, et al. (2007) |

| Crinecerfont | 20 | Male C57BL/6J | Reversed the behavioral effects of unpredictable chronic mild stress (UCMS) and improved HPA axis negative feedback.[4] | Gounarides JS, et al. (2020) |

Experimental Protocols

Protocol 1: General Intraperitoneal Injection Procedure in Mice

This protocol outlines the standard procedure for intraperitoneal administration of substances to mice and is adapted from established guidelines.[4][5][6][7][8]

Materials:

-

This compound

-

Sterile vehicle (e.g., 0.9% saline, 5% DMSO/5% Cremophor in sterile water)

-

Sterile syringes (1 ml)

-

Sterile needles (25-27 gauge)

-

70% ethanol (B145695) or other suitable disinfectant

-

Gauze pads

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) if necessary, and then dilute to the final concentration with a sterile vehicle. The final concentration should be such that the desired dose can be administered in a volume of less than 10 ml/kg.[7]

-

Ensure the solution is homogenous and free of precipitates. Warm the solution to room or body temperature before injection to minimize discomfort to the animal.[4]

-

-

Animal Handling and Restraint:

-

Weigh the mouse to accurately calculate the injection volume.

-

Properly restrain the mouse to immobilize it and expose the abdomen. The "scruff" technique is commonly used, where the loose skin over the shoulders is grasped firmly.[5]

-

Tilt the mouse's head slightly downwards to cause the abdominal organs to shift cranially, reducing the risk of accidental puncture.[9]

-

-

Injection Site and Administration:

-

Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[4][5]

-

Disinfect the injection site with a gauze pad soaked in 70% ethanol.[5]

-

Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[4]

-